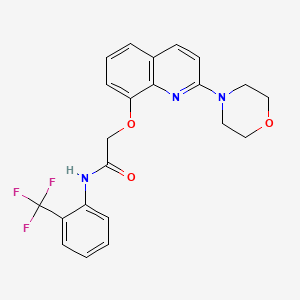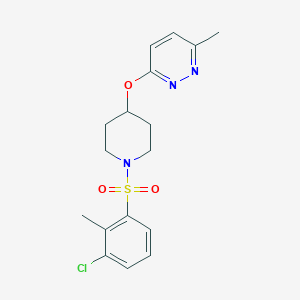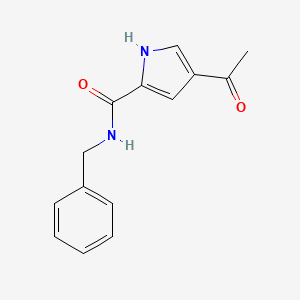
2-((2-morpholinoquinolin-8-yl)oxy)-N-(2-(trifluoromethyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-morpholinoquinolin-8-yl)oxy)-N-(2-(trifluoromethyl)phenyl)acetamide, commonly known as MQTA, is a chemical compound that has gained significant attention in recent years for its potential applications in scientific research. MQTA is a small molecule inhibitor that has been shown to have promising effects on various biological systems, making it a valuable tool for researchers in a variety of fields.
科学的研究の応用
MQTA has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of MQTA as an inhibitor of protein kinases, which are enzymes that play a critical role in a variety of cellular processes. By inhibiting specific protein kinases, MQTA can help researchers better understand the mechanisms underlying various diseases, including cancer and inflammatory disorders.
作用機序
The exact mechanism of action of MQTA is not yet fully understood, but it is believed to involve the inhibition of specific protein kinases. By binding to these enzymes, MQTA can prevent them from carrying out their normal functions, which can have a range of effects on cellular processes.
Biochemical and Physiological Effects
Studies have shown that MQTA can have a range of biochemical and physiological effects, depending on the specific protein kinases that it targets. For example, in studies on cancer cells, MQTA has been shown to inhibit the growth and proliferation of tumor cells by targeting specific protein kinases involved in cell signaling pathways. In other studies, MQTA has been shown to have anti-inflammatory effects by targeting protein kinases involved in the regulation of immune responses.
実験室実験の利点と制限
One of the main advantages of using MQTA in lab experiments is its specificity. Because it targets specific protein kinases, researchers can use it to gain insights into the specific biochemical pathways involved in various diseases and cellular processes. However, one limitation of using MQTA is that its effects can be highly dependent on the specific protein kinases that are targeted. This means that researchers need to carefully select the appropriate targets for their experiments in order to obtain meaningful results.
将来の方向性
There are many potential future directions for research on MQTA. One promising area of research involves the development of new inhibitors that are even more specific and effective than MQTA. Additionally, researchers are exploring the use of MQTA in combination with other drugs to enhance its effects and improve its therapeutic potential. Finally, there is ongoing research into the potential applications of MQTA in a variety of disease areas, including cancer, inflammatory disorders, and neurological diseases.
合成法
The synthesis of MQTA involves several steps, including the reaction of 2-amino-8-chloroquinoline with morpholine, followed by the reaction of the resulting product with 2-(trifluoromethyl)benzoyl chloride. The final step involves the reaction of the resulting product with acetic anhydride to yield MQTA.
特性
IUPAC Name |
2-(2-morpholin-4-ylquinolin-8-yl)oxy-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N3O3/c23-22(24,25)16-5-1-2-6-17(16)26-20(29)14-31-18-7-3-4-15-8-9-19(27-21(15)18)28-10-12-30-13-11-28/h1-9H,10-14H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SITJRWIFJIFYCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=CC=C4C(F)(F)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-morpholinoquinolin-8-yl)oxy)-N-(2-(trifluoromethyl)phenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-6-benzyl-4-(4-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2840760.png)
![2,2-Dimethyl-5-{[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene}-1,3-dioxane-4,6-dione](/img/structure/B2840761.png)
![N-(furan-2-ylmethyl)-3-methyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2840762.png)
![2,2-dichloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide](/img/structure/B2840763.png)

![1-[(6-Cyclopropylpyridin-3-yl)methyl]-3-[(thiophen-2-yl)methyl]urea](/img/structure/B2840765.png)

![2,2,2-trichloro-1-(4-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1H-pyrrol-2-yl)-1-ethanone](/img/structure/B2840769.png)
![N-[2-(4,4-difluoropiperidin-1-yl)ethyl]acetamide](/img/structure/B2840770.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2840771.png)
![4-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2840774.png)


